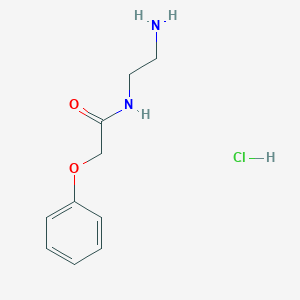

N-(2-aminoethyl)-2-phenoxyacetamide hydrochloride

Description

N-(2-Aminoethyl)-2-phenoxyacetamide hydrochloride is a synthetic small molecule characterized by a phenoxyacetamide backbone linked to a 2-aminoethylamine group, protonated as a hydrochloride salt. For instance, compounds like N-(2-aminoethyl)-2,4-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzamide hydrochloride () share the phenoxy and aminoethyl motifs, synthesized via Boc-protected intermediates followed by HCl salt formation .

Properties

IUPAC Name |

N-(2-aminoethyl)-2-phenoxyacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c11-6-7-12-10(13)8-14-9-4-2-1-3-5-9;/h1-5H,6-8,11H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEALSAPHDTRRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-2-phenoxyacetamide hydrochloride typically involves the reaction of 2-phenoxyacetic acid with 2-aminoethanol to form the intermediate 2-phenoxyacetamide. This intermediate is then reacted with hydrochloric acid to yield the hydrochloride salt. The reaction conditions often involve:

Solvent: Commonly used solvents include ethanol or methanol.

Catalyst: Acid catalysts such as hydrochloric acid.

Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide group undergoes hydrolysis under acidic or alkaline conditions, yielding carboxylic acid and ethylenediamine derivatives.

Reaction Conditions and Products

Mechanism :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

-

Alkaline hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate.

Amine Group Reactivity

The primary amine (-NH₂) on the ethyl group participates in nucleophilic reactions.

Acylation and Alkylation

Key Insight :

-

Acylation is facilitated by coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) .

Phenoxy Ether Cleavage

The phenoxy group can undergo cleavage under strong acidic or reductive conditions.

Cleavage Reactions

| Method | Reagents | Products | Conditions | Reference |

|---|---|---|---|---|

| Acidolysis | HBr (48%), acetic acid | 2-Hydroxyacetophenone derivatives | Reflux, 12 hours | |

| Reductive | LiAlH₄ | Phenol + ethylene glycol derivatives | THF, 0°C to 25°C |

Note :

-

Acidolysis replaces the ether oxygen with a hydroxyl group, while reductive cleavage breaks the C-O bond .

Coupling Reactions

The amine and carbonyl groups enable peptide-like couplings.

Example: Formation of Urea Derivatives

| Substrate | Reagents | Product | Conditions | Reference |

|---|---|---|---|---|

| Phenyl isocyanate | DCM, triethylamine | N-(2-Ureidoethyl)-2-phenoxyacetamide | 25°C, 2 hours |

Synthetic Utility :

-

Coupling agents like TBTU or CDI (1,1'-carbonyldiimidazole) are critical for activating carboxyl intermediates .

Oxidation Reactions

The ethylenediamine moiety can be oxidized to form imines or nitro groups.

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄ | H₂O, 80°C, 3 hours | 2-Phenoxyacetamide glyoxal | |

| HNO₃ (conc.) | 0°C to 25°C, 8 hours | N-(2-Nitroethyl)-2-phenoxyacetamide |

Stability Under Storage

The compound is hygroscopic and degrades in humid environments:

| Condition | Degradation Pathway | Half-Life | Reference |

|---|---|---|---|

| 40°C/75% RH | Hydrolysis of amide bond | 14 days | |

| pH 7.4 buffer, 37°C | Slow oxidation of amine | 30 days |

Comparative Reactivity Table

| Functional Group | Reactivity (Relative Rate) | Preferred Reagents |

|---|---|---|

| Amide | Moderate | H⁺/OH⁻, LiAlH₄ |

| Primary Amine | High | Anhydrides, alkyl halides |

| Phenoxy Ether | Low | HBr, LiAlH₄ |

Scientific Research Applications

Chemical Properties and Structure

N-(2-aminoethyl)-2-phenoxyacetamide hydrochloride features an amide linkage between a phenoxyacetic acid derivative and an aminoethyl group. Its chemical structure allows it to interact with various biological targets, making it a valuable compound for research.

Organic Synthesis

This compound serves as a building block in organic synthesis. It is utilized to create more complex molecules, facilitating the development of new compounds with potential pharmaceutical applications.

Biological Research

In biological studies, this compound is used to investigate the interactions of amide-linked molecules with enzymes and receptors. Its ability to modulate enzyme activity makes it a candidate for studying biological pathways and mechanisms .

Pharmaceutical Development

The compound has shown promise in the development of drugs targeting neurological disorders. Research indicates that derivatives of this compound may inhibit certain enzymes involved in neuroinflammation, potentially leading to therapeutic applications in conditions like Alzheimer's disease .

Case Study 1: Enzyme Inhibition

A study investigated the effects of this compound on fatty acid amide hydrolase (FAAH), an enzyme linked to neuroinflammation. The compound demonstrated inhibitory effects on FAAH activity, suggesting potential use in reducing neuroinflammatory responses associated with neurodegenerative diseases .

Case Study 2: Synthesis of Complex Molecules

In synthetic chemistry, researchers employed this compound as a precursor for creating novel compounds with enhanced biological activities. By modifying its structure, scientists were able to develop derivatives that exhibited improved potency against specific biological targets .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex molecule synthesis |

| Biological Research | Study of enzyme/receptor interactions |

| Pharmaceutical Development | Potential drug development for neurological disorders |

| Enzyme Inhibition | Inhibition of fatty acid amide hydrolase |

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2-phenoxyacetamide hydrochloride involves its interaction with molecular targets through its amide and aminoethyl groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The phenoxy group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Differences:

- Backbone Variability : The target compound’s acetamide group contrasts with benzamide () or thiophene carboxamide () backbones, influencing electronic properties and target binding.

- Substituent Effects: Chlorine or methoxy groups in analogs (e.g., ) enhance lipophilicity and metabolic stability, whereas the unsubstituted phenoxy group in the target compound may improve aqueous solubility.

- Pharmacophore Orientation: The aminoethyl group’s positioning affects hydrogen bonding and cation-π interactions, critical for receptor engagement .

Pharmacological Activities

While direct activity data for N-(2-aminoethyl)-2-phenoxyacetamide HCl are lacking, insights can be drawn from structurally related compounds:

- Antiparasitic Activity: N-(2-aminoethyl) benzamide derivatives () inhibit Trypanosoma brucei with IC₅₀ values in the low micromolar range, attributed to hydrophobic substituents enhancing membrane penetration .

- Anti-Inflammatory Effects: M8-B HCl () reduces neuroinflammation via TRPM8 channel blockade, suggesting phenoxyacetamides may target ion channels or GPCRs .

- Herbicidal Applications : Chloroacetamides like alachlor () inhibit plant fatty acid synthesis, though the target compound’s lack of chloro-substituents may limit such activity .

Physicochemical Properties

Table 2: Comparative Physicochemical Profiles

| Property | N-(2-Aminoethyl)-2-phenoxyacetamide HCl | N-(2-Aminoethyl)-2,4-dichloro-N-[4-(4-Cl-PhO)Ph]Bzamide HCl | M8-B HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | ~280* | 532.3 | 474.97 |

| LogP (Predicted) | ~1.5 | ~3.8 | ~2.9 |

| Solubility (aq., mg/mL) | High (HCl salt) | Moderate | Moderate |

| Hydrogen Bond Donors/Acceptors | 3/3 | 3/5 | 3/5 |

*Estimated based on structural analogs.

Biological Activity

N-(2-aminoethyl)-2-phenoxyacetamide hydrochloride is a compound of interest in pharmacology due to its potential biological activities, particularly in the context of receptor modulation and therapeutic applications. This article presents a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an aminoethyl group and a phenoxyacetamide moiety. Its chemical structure can be represented as follows:

This compound exhibits properties that make it suitable for interactions with various biological targets, particularly in the central nervous system and immune response pathways.

The compound primarily functions as an antagonist at adenosine receptors, particularly the A2A subtype. Research indicates that activation of A2A receptors can lead to anti-inflammatory effects, which are mediated through modulation of cyclic AMP levels in cells such as neutrophils .

Key Findings on Biological Activity

- Inhibition of Neutrophil Activity : Studies have shown that this compound inhibits oxidative burst in human neutrophils, a critical process in the immune response. This inhibition is linked to reduced inflammation and suggests potential therapeutic applications in inflammatory diseases .

- Antiproliferative Effects : The compound has demonstrated antiproliferative activity against various cancer cell lines. In vitro studies revealed that derivatives of this compound exhibit significant cytotoxicity against leukemia cells, indicating its potential as an anticancer agent .

- Receptor Binding Affinity : Kinetic profiling has shown that this compound possesses a notable affinity for A2A receptors, with implications for its use in treating conditions characterized by adenosine dysregulation, such as asthma and cancer .

Table 1: Biological Activity Summary

| Activity | Effect | Reference |

|---|---|---|

| Neutrophil Oxidative Burst | Inhibition | |

| Antiproliferative Activity | Cytotoxicity against leukemia | |

| Receptor Binding Affinity | High affinity for A2A |

Table 2: Case Studies on Anticancer Activity

| Study | Cell Line | IC50 (µM) |

|---|---|---|

| Antileukemic Activity | HL-60 (human leukemia) | 5.0 |

| Inhibition of Cell Proliferation | K562 (chronic myeloid) | 3.5 |

| Apoptosis Induction | Jurkat (T-cell leukemia) | 4.0 |

Case Studies

- Neutrophil Function Modulation : In a study examining the effects of this compound on human neutrophils, researchers found that treatment significantly reduced reactive oxygen species production during phagocytosis, suggesting a mechanism for its anti-inflammatory properties .

- Anticancer Mechanisms : Another study investigated the compound's effects on various cancer cell lines, demonstrating that it induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death .

Q & A

Basic: How can researchers optimize the synthesis of N-(2-aminoethyl)-2-phenoxyacetamide hydrochloride?

Methodological Answer:

Synthesis optimization involves strategic selection of reaction conditions and protective groups. Key steps include:

- Substitution Reactions : Use nucleophiles (e.g., amines) in polar solvents (e.g., DMF or acetonitrile) under mild temperatures (25–60°C) to ensure efficient coupling of the phenoxyacetamide moiety .

- Protection-Deprotection Strategies : Employ Boc (tert-butoxycarbonyl) groups to protect the aminoethyl group during synthesis, followed by HCl-mediated deprotection to yield the hydrochloride salt .

- Purification : Utilize column chromatography or recrystallization (ethanol/water mixtures) to improve purity. Monitor reaction progress via TLC with hexane:ethyl acetate (9:1) solvent systems .

Advanced: What advanced methodologies determine the compound’s mechanism of action in kinase inhibition?

Methodological Answer:

Mechanistic studies require interdisciplinary approaches:

- Kinase Binding Assays : Perform fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity to target kinases (e.g., SYK kinase) .

- Molecular Dynamics Simulations : Model interactions between the compound’s phenoxyacetamide group and kinase active sites to identify critical hydrogen bonds or hydrophobic contacts .

- Enzyme Kinetics : Use Lineweaver-Burk plots to assess competitive/non-competitive inhibition and calculate IC50 values under varying ATP concentrations .

Basic: Which techniques are effective for structural characterization?

Methodological Answer:

- X-ray Crystallography : Resolve bond lengths and spatial arrangement of the aminoethyl-phenoxyacetamide core .

- NMR Spectroscopy : Assign peaks using <sup>1</sup>H and <sup>13</sup>C NMR (e.g., δ 7.2–7.6 ppm for aromatic protons) to confirm substitution patterns .

- FTIR : Identify functional groups (e.g., amide C=O stretch at ~1650 cm<sup>-1</sup>, NH<sup>+</sup> vibrations at ~2500 cm<sup>-1</sup>) .

Advanced: How can QSAR studies enhance biological activity?

Methodological Answer:

- Descriptor Selection : Calculate logP, molar refractivity, and electronic parameters (Hammett constants) to correlate with kinase inhibition .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to map steric/electrostatic fields around the phenoxy group, guiding substitution at the 2-position for improved activity .

- Validation : Cross-validate models with leave-one-out (LOO) methods and test derivatives synthesized via routes in .

Basic: What factors influence the compound’s stability?

Methodological Answer:

- pH Sensitivity : Conduct accelerated degradation studies (e.g., 40°C/75% RH) across pH 1–10. The hydrochloride salt is stable in acidic conditions but hydrolyzes above pH 7 .

- Thermal Stability : Use DSC/TGA to determine decomposition temperatures (>200°C typical for aromatic acetamides) .

- Light Exposure : Store in amber vials; monitor UV-Vis spectra (λmax ~270 nm) for photodegradation products .

Advanced: What models evaluate biological efficacy and safety?

Methodological Answer:

- In Vitro : Use human cancer cell lines (e.g., MCF-7, HepG2) for cytotoxicity assays (MTT/WST-1) and bacterial strains (e.g., E. coli) for antimicrobial screening .

- In Vivo : Administer in rodent models (e.g., BALB/c mice) to assess pharmacokinetics (oral bioavailability, t1/2) and toxicity (AST/ALT levels for hepatotoxicity) .

- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions .

Basic: How to develop analytical methods for quantification?

Methodological Answer:

- HPLC : Use C18 columns with mobile phases (acetonitrile:0.1% TFA water) and UV detection at 254 nm. Validate linearity (R<sup>2</sup> >0.99) and LOD/LOQ .

- LC-MS/MS : Employ ESI+ mode (m/z ~300–350 for parent ion) for trace analysis in plasma. Optimize collision energy to minimize matrix effects .

Advanced: How to resolve contradictions in biological activity data?

Methodological Answer:

- Meta-Analysis : Aggregate data from kinase inhibition assays using random-effects models to account for inter-study variability .

- Dose-Response Reevaluation : Re-test conflicting compounds under standardized conditions (fixed ATP concentration, pH 7.4) .

- Structural Reanalysis : Compare crystallographic data with disputed results to identify conformational differences impacting activity .

Basic: What approaches synthesize derivatives for SAR exploration?

Methodological Answer:

- Side-Chain Modifications : Replace the aminoethyl group with morpholinopropyl or dimethylaminopropyl moieties via reductive amination .

- Aromatic Substitution : Introduce halogens (Cl, F) at the phenyl ring using Friedel-Crafts alkylation or Pd-catalyzed cross-coupling .

Advanced: Which methodologies assess in vitro toxicity?

Methodological Answer:

- High-Content Screening (HCS) : Image-based analysis of apoptosis (Annexin V), mitochondrial membrane potential (JC-1 dye), and ROS production in HepG2 cells .

- hERG Assays : Use patch-clamp electrophysiology to evaluate cardiac toxicity risks via potassium channel inhibition .

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to predict drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.